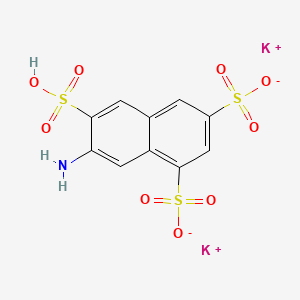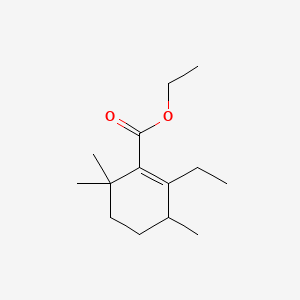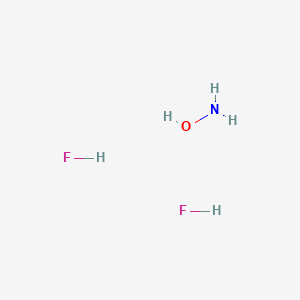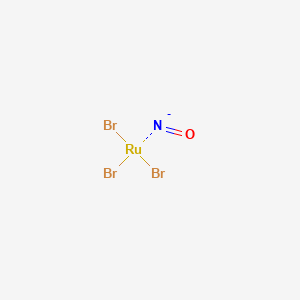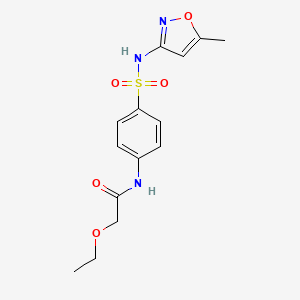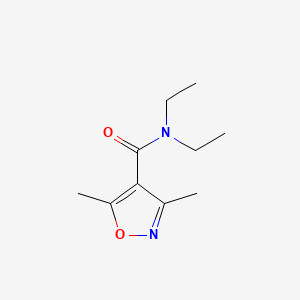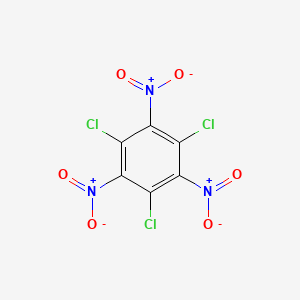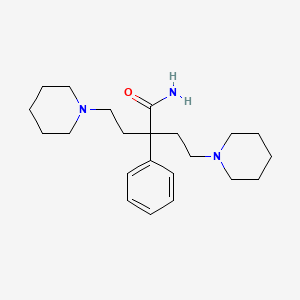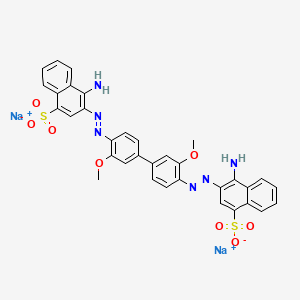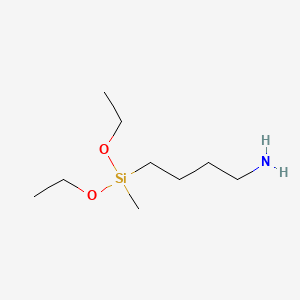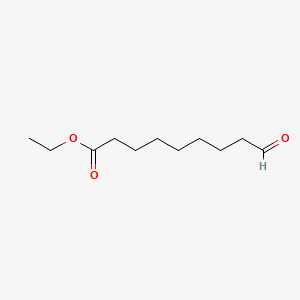![molecular formula C12H10N2O4 B1615390 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 49546-71-6](/img/structure/B1615390.png)
5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a derivative of barbituric acid, a compound that has been widely studied for its various pharmacological and biological applications This specific derivative is characterized by the presence of a p-methoxybenzylidene group at the 5-position of the barbituric acid molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a Knoevenagel condensation reaction between barbituric acid and p-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as piperidine or morpholine in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce benzyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: This compound has shown potential as an antimicrobial and antiviral agent. It is also being studied for its anticonvulsant and sedative properties, similar to other barbituric acid derivatives .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to interact with various molecular targets in the central nervous system. Like other barbiturates, it may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a decrease in neuronal excitability .
Comparación Con Compuestos Similares
BARBITURIC ACID: The parent compound, known for its use in the synthesis of barbiturate drugs.
PHENOBARBITAL: A widely used barbiturate with anticonvulsant properties.
THIOBARBITURIC ACID: A sulfur-containing analog of barbituric acid with different pharmacological properties.
Uniqueness: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of the p-methoxybenzylidene group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile building block in organic synthesis and its application in medicinal chemistry .
Propiedades
Número CAS |
49546-71-6 |
|---|---|
Fórmula molecular |
C12H10N2O4 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O4/c1-18-8-4-2-7(3-5-8)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) |
Clave InChI |
IWKTUKNFSHWMNP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
| 49546-71-6 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


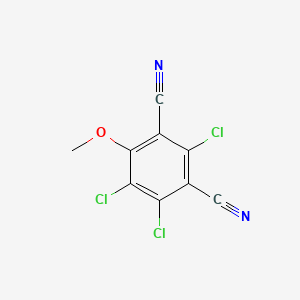
![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)

